N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA
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Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA typically involves multi-step organic reactions. One common approach starts with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole . This intermediate is then reacted with benzyl chloride to form 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzene. The final step involves the reaction of this intermediate with pyridine-2-carbamothioyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It can be used in the design of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . The compound may also interact with cellular receptors or proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide and pyridine groups.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the benzamide.
4-Iodopyrazole: Similar reactivity but with an iodine atom instead of bromine.
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-PYRIDYL)THIOUREA is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the benzamide and pyridine groups allows for more diverse interactions and applications compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C17H14BrN5OS |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C17H14BrN5OS/c18-14-9-20-23(11-14)10-12-4-6-13(7-5-12)16(24)22-17(25)21-15-3-1-2-8-19-15/h1-9,11H,10H2,(H2,19,21,22,24,25) |
InChI Key |
LABURDITKJXYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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